(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625661
InChI: InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1
SMILES: CC1C(NCCO1)C(=O)O.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13625661

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
IUPAC Name (2S,3R)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1
Standard InChI Key RHSLKJXCSUYWPS-UYXJWNHNSA-N
Isomeric SMILES C[C@H]1[C@@H](NCCO1)C(=O)O.Cl
SMILES CC1C(NCCO1)C(=O)O.Cl
Canonical SMILES CC1C(NCCO1)C(=O)O.Cl

Introduction

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family. It features a six-membered morpholine ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group at the 3-position and a methyl group at the 2-position. The addition of hydrochloride forms its salt, enhancing solubility and stability, which is crucial for its applications in medicinal chemistry and drug development.

Morpholine Ring

  • The morpholine ring provides the backbone for the compound, contributing to its chemical stability and biological compatibility.

  • Substituents:

    • Methyl group at the 2-position.

    • Carboxylic acid group at the 3-position.

Hydrochloride Salt

  • Enhances solubility in aqueous environments.

  • Improves stability for storage and handling.

Potential Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride has been studied for its potential pharmacological properties:

  • Neurotransmitter Modulation: Predicted to act on neurotransmitter systems by interacting with receptors or enzymes pivotal in neurological functions.

  • Inhibitory Activity: Demonstrated inhibitory effects in biochemical pathways, suggesting potential as a therapeutic agent.

Mechanism of Action

While specific mechanisms are not fully documented, computer-aided predictions indicate that the compound may serve as an inhibitor in enzymatic or receptor-mediated processes.

Synthesis

The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride emphasizes stereochemical control to ensure the desired (2S,3R) configuration:

  • Starting Materials: Typically involves precursors with pre-defined chirality.

  • Reaction Conditions: Employs catalysts or reagents that favor stereospecific transformations.

  • Purification: Crystallization or chromatography ensures high enantiomeric purity.

Comparative Analysis

To understand the uniqueness of this compound, it is compared with structurally similar molecules:

Compound NameStructural FeaturesKey Differences
MorpholineSix-membered ring with nitrogenLacks carboxylic acid functionality
N-MethylmorpholineMethyl substitution on nitrogenAlters basicity and interaction profile
4-MethylmorpholineMethyl group at the 4-positionDifferent substitution pattern affects activity

The specific stereochemistry and functional groups of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride enhance its biological activity compared to these analogs.

Pharmacological Studies

Experimental studies and computational predictions have shown:

  • Potential as an inhibitor in neurotransmitter-related pathways.

  • Binding affinity to specific biological targets.

Stability and Solubility

The hydrochloride form significantly improves solubility in water-based systems, making it suitable for pharmaceutical formulations.

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